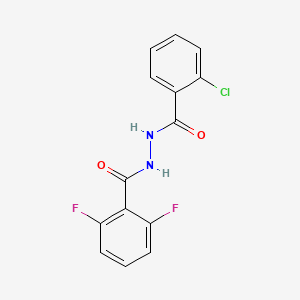
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is a complex organic compound with the molecular formula C30H62O13SNa. It is a sodium salt of a long-chain polyether sulfate, characterized by its multiple ether linkages and a terminal sulfate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate typically involves the reaction of a long-chain polyether alcohol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the formation of the desired sulfate ester without degradation of the polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polyether alcohol is continuously fed into a stream of sulfur trioxide gas. The resulting mixture is then neutralized with a sodium hydroxide solution to produce the final product. This method allows for the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate primarily undergoes reactions typical of sulfates and polyethers. These include:
Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding polyether alcohol and sulfuric acid.
Oxidation: The polyether chain can be oxidized, although this is less common due to the stability of the ether linkages.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be used, though these reactions are less common.
Substitution: Nucleophiles such as amines or thiols can react with the sulfate group under mild conditions.
Major Products
Hydrolysis: Produces the corresponding polyether alcohol and sulfuric acid.
Oxidation: Can lead to the formation of shorter-chain polyethers and carboxylic acids.
Substitution: Results in the formation of new compounds where the sulfate group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial lubricants.
Mecanismo De Acción
The primary mechanism of action of Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is its ability to reduce surface tension and form micelles. The sulfate group imparts hydrophilicity, while the long polyether chain provides hydrophobic interactions. This amphiphilic nature allows the compound to interact with both hydrophobic and hydrophilic substances, making it an effective surfactant. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Sodium laureth sulfate (SLES): Similar in structure but with fewer ether linkages.
Polyethylene glycol (PEG) derivatives: Compounds with similar polyether chains but lacking the sulfate group.
Uniqueness
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is unique due to its long polyether chain with multiple ether linkages, providing enhanced solubility and stability compared to shorter-chain surfactants like SDS. Its ability to form stable micelles and interact with a wide range of substances makes it particularly valuable in both research and industrial applications.
Propiedades
Número CAS |
40661-00-5 |
|---|---|
Fórmula molecular |
C30H61NaO13S |
Peso molecular |
684.9 g/mol |
Nombre IUPAC |
sodium;2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C30H62O13S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-27-28-42-29-30-43-44(31,32)33;/h2-30H2,1H3,(H,31,32,33);/q;+1/p-1 |
Clave InChI |
BDXONVZRSVMNOW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


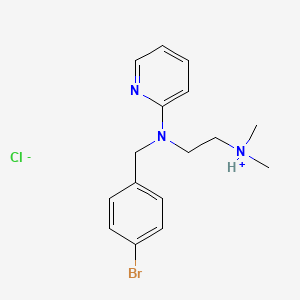

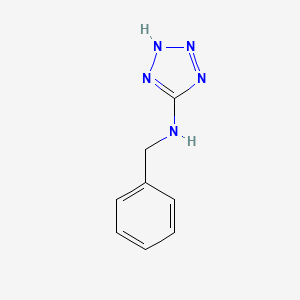
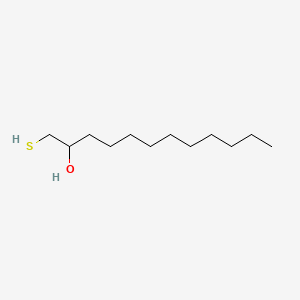
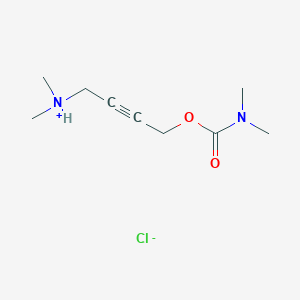
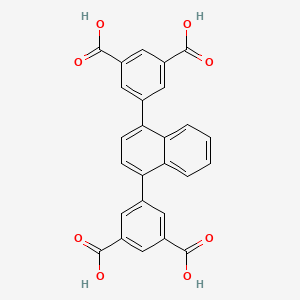

![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
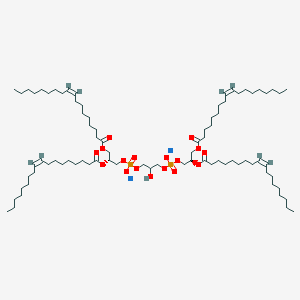
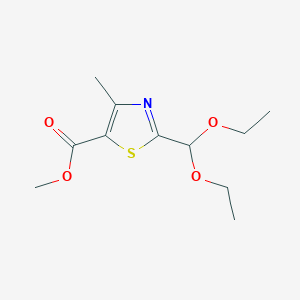
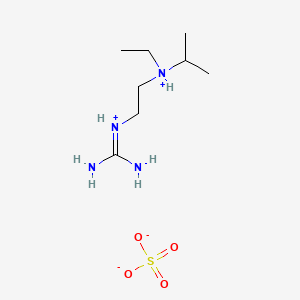
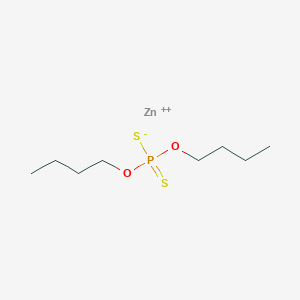
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
